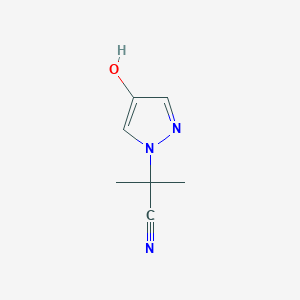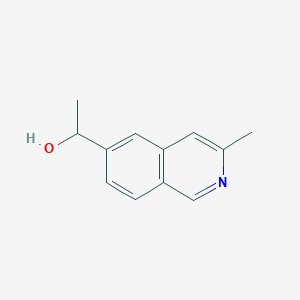
Methyl (R)-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is of significant interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and catalysis. The presence of the chiral center in the pyrrolidine ring makes it a valuable building block for the synthesis of various enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline, a naturally occurring amino acid.
Benzylation: The pyrrolidine ring is then benzylated to introduce the benzyloxy group. This step is usually carried out using benzyl bromide in the presence of a base such as sodium hydride.
Esterification: The carboxylic acid group of the pyrrolidine ring is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and ligands can also enhance the enantioselectivity of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of fine chemicals and as a catalyst in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with various molecular targets and pathways. The chiral center in the pyrrolidine ring allows it to participate in enantioselective reactions, making it an effective catalyst in asymmetric synthesis. The benzyloxy group can also influence the reactivity and selectivity of the compound in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-benzyl-5-oxo-3-pyrrolidine-carboxylate: Similar structure but lacks the chiral center.
Proline Derivatives: Share the pyrrolidine ring structure but differ in functional groups.
Uniqueness
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride is unique due to its chiral center, which imparts enantioselectivity in reactions. This makes it a valuable compound in the synthesis of enantiomerically pure products, distinguishing it from other pyrrolidine derivatives.
Propriétés
Formule moléculaire |
C14H20ClNO3 |
|---|---|
Poids moléculaire |
285.76 g/mol |
Nom IUPAC |
methyl (2R)-2-(phenylmethoxymethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-13(16)14(8-5-9-15-14)11-18-10-12-6-3-2-4-7-12;/h2-4,6-7,15H,5,8-11H2,1H3;1H/t14-;/m1./s1 |
Clé InChI |
MYVWNJFILRLBDL-PFEQFJNWSA-N |
SMILES isomérique |
COC(=O)[C@@]1(CCCN1)COCC2=CC=CC=C2.Cl |
SMILES canonique |
COC(=O)C1(CCCN1)COCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)

![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)





![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)



